molecular formula C9H9NO2 B12579456 (4-Hydroxy-2-methoxyphenyl)acetonitrile CAS No. 310869-92-2

(4-Hydroxy-2-methoxyphenyl)acetonitrile

Cat. No.: B12579456
CAS No.: 310869-92-2
M. Wt: 163.17 g/mol
InChI Key: YLYAGGKEQLWOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-2-methoxyphenyl)acetonitrile, also known as homovanillonitrile, is a phenolic compound with the molecular formula C9H9NO2. It is characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 2-position on the phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Hydroxy-2-methoxyphenyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with sodium cyanide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired acetonitrile compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-2-methoxyphenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methoxyphenyl)acetonitrile involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with the methoxy group at the 3-position.

    4-Methoxyphenylacetonitrile: Lacks the hydroxy group.

    4-Hydroxyphenylacetonitrile: Lacks the methoxy group.

Uniqueness

(4-Hydroxy-2-methoxyphenyl)acetonitrile is unique due to the specific positioning of the hydroxy and methoxy groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological properties compared to its analogs .

Properties

CAS No.

310869-92-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(4-hydroxy-2-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4H2,1H3

InChI Key

YLYAGGKEQLWOFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.